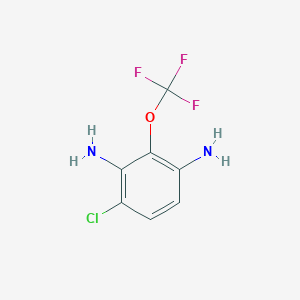
1-(2-Mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound features a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(2-Mercaptophenyl)propan-1-one can be achieved through several routes. One common method involves the reaction of 2-mercaptobenzaldehyde with propanone under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-(2-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(2-Mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Mercaptophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Iodo-5-mercaptophenyl)propan-1-one: Contains an additional iodine atom on the phenyl ring.
1-(2-Mercaptophenyl)propan-2-one: Isomer with the mercapto group attached to a different carbon in the propanone moiety.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-(2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H10OS/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 |
InChI Key |
MQFITRCAQRBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


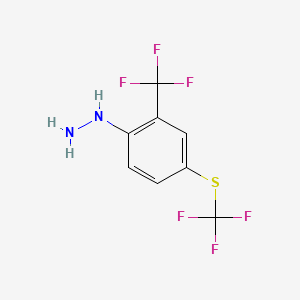

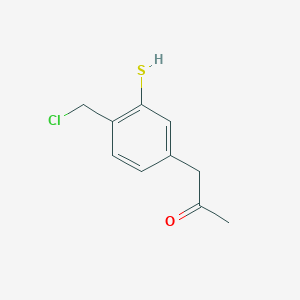
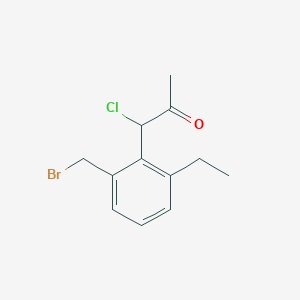
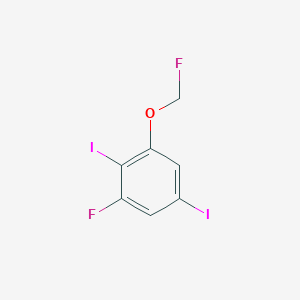
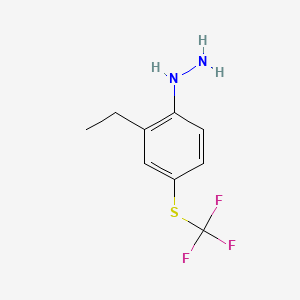
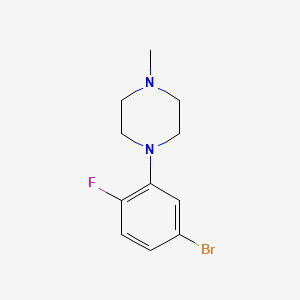
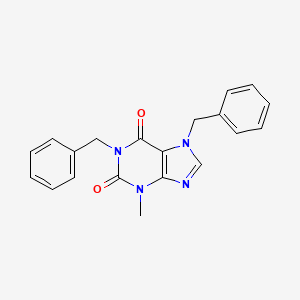

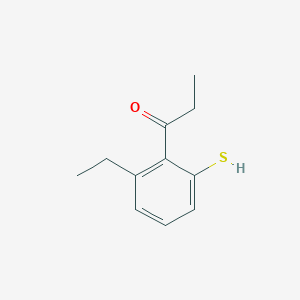
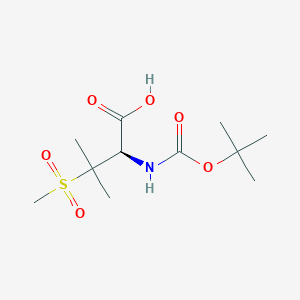
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
